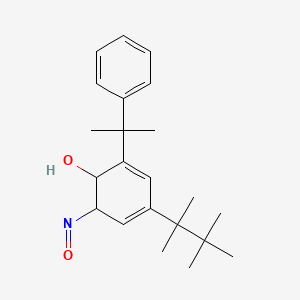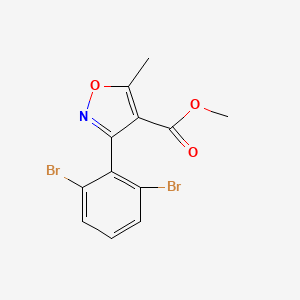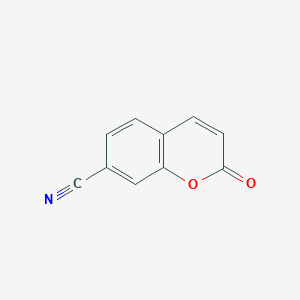
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method is the cyclization reaction, where the starting materials are subjected to cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid.
Reduction: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and antifungal agent.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Agriculture: It is investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The triazole ring can form hydrogen bonds with target enzymes, leading to inhibition of their activity. The aldehyde group can also react with nucleophilic sites on proteins, leading to covalent modification and inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the triazole ring.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxybenzaldehyde: Contains a different triazole ring and an additional methoxy group[][11].
Uniqueness
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is unique due to the presence of the 1-methyl-1H-1,2,4-triazole moiety, which imparts specific biological activities and chemical reactivity. The methyl group on the triazole ring can influence the compound’s binding affinity to target enzymes and its overall pharmacokinetic properties .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
4-(1-methyl-1,2,4-triazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-7-11-10(12-13)9-4-2-8(6-14)3-5-9/h2-7H,1H3 |
Clave InChI |
OASWVFNVGCAZBY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one](/img/structure/B13690185.png)
![3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13690193.png)


![(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone](/img/structure/B13690225.png)

![Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate](/img/structure/B13690249.png)







